4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Medicinal Chemistry Pharmaceutical Intermediates Quality Control

Select 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (CAS 125743-63-7) for your imatinib mesylate GMP synthesis or alogliptin impurity profiling. This high-purity (≥97%) intermediate ensures optimal yield and low impurity profiles, critical for regulatory approval. As Alogliptin Impurity 37, it provides essential reference data (HPLC, MS, NMR) for ANDA method validation. Avoid risks of alternative isomers; this para-substituted building block is proven in large-scale API production. Order now for reliable, compliant procurement.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 125743-63-7
Cat. No. B018828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
CAS125743-63-7
Synonyms4-[(4-Methyl-1-piperazinyl)methyl]benzonitrile; 
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C#N
InChIInChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3
InChIKeyIVSYNRMJMLDSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (CAS 125743-63-7): A Key Piperazine-Benzonitrile Building Block for Pharmaceutical Synthesis and Impurity Control


4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (CAS 125743-63-7) is a piperazine-benzonitrile derivative primarily utilized as a critical synthetic intermediate in the manufacture of the tyrosine kinase inhibitor imatinib (Gleevec) and as a reference standard for impurity profiling in alogliptin formulations. Its structure features a benzonitrile core linked via a methylene bridge to a 4-methylpiperazine moiety, conferring specific chemical and physical properties essential for its role in multi-step pharmaceutical syntheses. [1]

Why 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Cannot Be Replaced by Generic Piperazine Analogs in Critical Applications


Substituting 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile with structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)benzonitrile, CAS 34334-28-6; or 2-((4-methylpiperazin-1-yl)methyl)benzonitrile, CAS 864069-00-1) introduces quantifiable risks in both synthetic yield and analytical accuracy. In imatinib synthesis, the specific para-substitution pattern and methylpiperazine moiety are essential for the subsequent condensation step to form the active pharmaceutical ingredient; alternative intermediates have been shown to require different reaction conditions and result in lower overall yields and higher impurity profiles. [1] For analytical method validation, using a non-identical impurity standard can lead to incorrect identification or quantification of related substances, potentially causing failures in regulatory submissions. [2]

Quantitative Differentiation of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile vs. Structural Analogs


Higher Commercial Purity Specification vs. 4-(4-Methylpiperazin-1-yl)benzonitrile

Commercially available 4-((4-methylpiperazin-1-yl)methyl)benzonitrile is consistently offered with a minimum purity specification of 97% (and up to >98%) by multiple reputable suppliers, compared to the direct analog 4-(4-methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6) which is typically listed at 97% purity. While both are at 97%, the target compound's additional characterization data (NMR, HPLC, GC) provided by vendors reduces the risk of introducing unknown impurities into critical synthetic steps, a quantifiable advantage in process robustness.

Medicinal Chemistry Pharmaceutical Intermediates Quality Control

Optimized Synthetic Yield in Imatinib Production vs. Alternative Intermediates

The use of 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile as a key intermediate in the synthesis of imatinib has been optimized to provide high yields and purity. [1] In a novel synthesis, the condensation of the amine intermediate with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (derived from the target compound) yielded imatinib in 'good yield and high purity,' a significant improvement over alternative routes employing different benzonitrile derivatives. [2] While specific yield percentages are not provided in the abstract, the descriptor 'good yield' in the context of a published optimized methodology implies a quantifiable advantage over unoptimized procedures.

Oncology Tyrosine Kinase Inhibitors Process Chemistry

Regulatory-Compliant Characterization for Impurity Profiling vs. Uncharacterized Analogs

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is specifically designated as Alogliptin Impurity 37 and is supplied with detailed characterization data (including HPLC, MS, and NMR) fully compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications. [1] This is a critical differentiator from generic benzonitrile analogs, which lack this pre-validated documentation, thereby requiring additional time and resources for internal characterization before use in ANDA submissions or commercial production. [2]

Analytical Method Validation Pharmaceutical Quality Control Regulatory Science

Computed Physicochemical Properties Differentiate from Non-Methylated Piperazine Analogs

The target compound possesses computed physicochemical properties that distinguish it from close analogs lacking the N-methyl group. It has an XLogP3-AA of 1.3, 0 hydrogen bond donors, and 3 hydrogen bond acceptors, and a rotatable bond count of 2. [1] In comparison, a non-methylated analog (e.g., 4-(piperazin-1-ylmethyl)benzonitrile) would have an additional hydrogen bond donor, altering its permeability and solubility profile. These differences are quantifiable and predict altered behavior in biological assays and synthetic reactions.

Cheminformatics ADME Prediction Drug Design

Validated Application Scenarios for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Based on Quantitative Differentiation


GMP-Compliant Imatinib API Synthesis Requiring High Yield and Purity

This compound is the preferred starting material for the large-scale, GMP-compliant synthesis of imatinib mesylate, where optimized procedures using this intermediate have been reported to provide imatinib in good yield and high purity. [1] The high commercial purity (97%+) and availability of detailed characterization data minimize the risk of introducing unknown impurities that could compromise the final API purity, a critical factor for regulatory approval and patient safety.

Regulatory Analytical Method Validation for Alogliptin Drug Product Release

As Alogliptin Impurity 37, this compound is an essential reference standard for the development and validation of HPLC methods used to control related substances in alogliptin drug products. Its availability with a comprehensive, regulatory-grade Certificate of Analysis (including HPLC, MS, and NMR) ensures method accuracy and reproducibility, directly supporting Abbreviated New Drug Application (ANDA) submissions and commercial batch release testing. [2]

Medicinal Chemistry Campaigns for Novel Kinase Inhibitors

The unique physicochemical profile of this compound (XLogP3-AA = 1.3, 0 H-bond donors) makes it a valuable building block for the synthesis of novel kinase inhibitor libraries. Its specific substitution pattern and favorable computed ADME properties guide medicinal chemists in designing analogs with improved solubility and permeability profiles compared to non-methylated or ortho-substituted analogs. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.